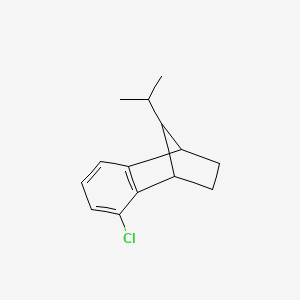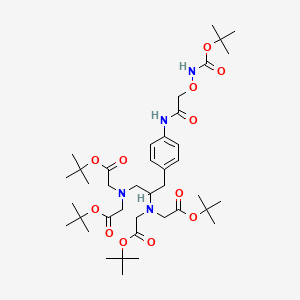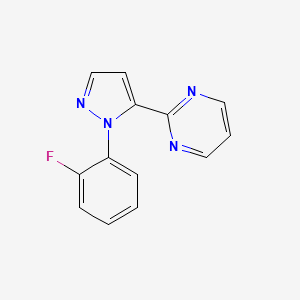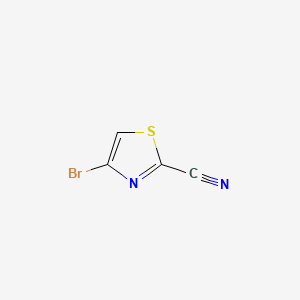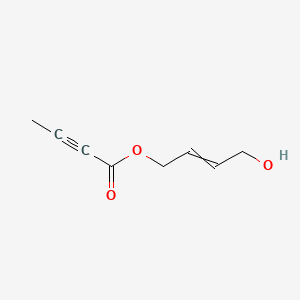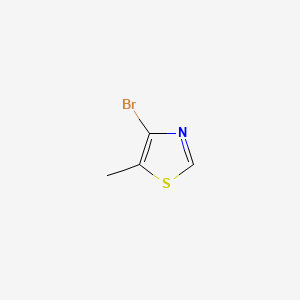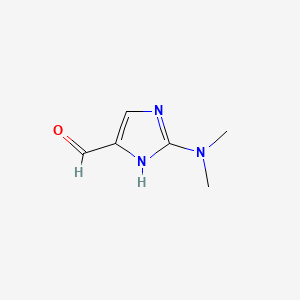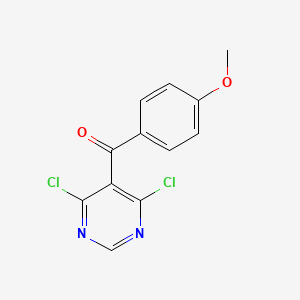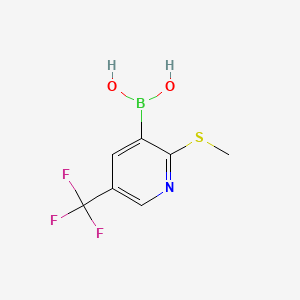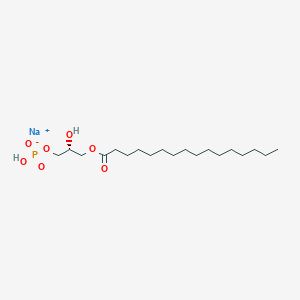
1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate(sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate (sodium salt) is a lysophosphatidic acid analog. It is a glycerophospholipid containing a palmitic acid group at the SN-1 position. This compound is known for its role in various biological processes, including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility .
Mechanism of Action
Target of Action
1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate (sodium salt) is an ether analog of lysophosphatidic acid (LPA) containing a hexadecyl group at the sn - 1 position . LPA binds to five different G protein-coupled receptors to mediate a variety of biological responses .
Mode of Action
The compound interacts with its targets, the G protein-coupled receptors, to mediate a variety of biological responses, including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility .
Biochemical Pathways
The compound is involved in the phospholipase A2 (PLA2) pathway, where it is generated following PLA2 hydrolysis of phosphatidylcholine . It plays a role in the production of reactive oxygen species (ROS) and affects the protein levels and phosphorylation of superoxide dismutase (SOD) and endothelial nitric oxide synthase (eNOS) .
Pharmacokinetics
It is known that the compound is hygroscopic , which may influence its absorption and distribution in the body.
Result of Action
The compound potentiates the secretion of IL-6, IL-1β, IL-12, and TNF-α in LPS-stimulated M1 macrophages . It also increases TGF-β1 production and enhances Foxp3 protein levels in T reg cells in isolated human peripheral blood . Furthermore, it enhances neutrophil function, bacterial clearance, and survival in mouse models of sepsis when administered at a dose of 10 mg/kg .
Action Environment
The action of 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate (sodium salt) can be influenced by environmental factors. For instance, its light sensitivity and hygroscopic nature could affect its stability, efficacy, and action
Biochemical Analysis
Biochemical Properties
1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate (sodium salt) interacts with five different G protein-coupled receptors to mediate a variety of biological responses . It is involved in the recognition of 1-O-oleyl-lysophosphatidic acid and rosiglitazone in the ligand-binding domain of peroxisome proliferator-activated receptor γ .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It increases the production of reactive oxygen species (ROS) and decreases superoxide dismutase (SOD) and endothelial nitric oxide synthase (eNOS) protein levels .
Molecular Mechanism
At the molecular level, 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate (sodium salt) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It potentiates the secretion of IL-6, IL-1β, IL-12, and TNF-α in LPS-stimulated M1 macrophages .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this product change over time. It has a stability of over 4 years
Dosage Effects in Animal Models
The effects of 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate (sodium salt) vary with different dosages in animal models . It enhances neutrophil function, bacterial clearance, and survival in mouse models of sepsis when administered at a dose of 10 mg/kg .
Metabolic Pathways
1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate (sodium salt) is involved in the metabolic pathways of phosphatidylcholine . It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate (sodium salt) can be synthesized through the esterification of glycerol-3-phosphate with palmitic acid. The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate (sodium salt) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters, ethers, or other substituted derivatives.
Scientific Research Applications
1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in lipid analysis.
Biology: Plays a role in cell signaling pathways, particularly those involving G protein-coupled receptors.
Medicine: Investigated for its potential therapeutic effects in conditions like pulmonary disease and pneumonia.
Industry: Utilized in the formulation of lipid-based drug delivery systems and artificial membranes.
Comparison with Similar Compounds
1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate (sodium salt) is unique due to its specific fatty acid composition and its role in enhancing antibiotic action. Similar compounds include:
- 1-Hexadecyl-2-hydroxy-SN-glycero-3-phosphate
- 1-Oleoyl-2-hydroxy-SN-glycero-3-phosphate
- 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphoglycerol
These compounds share similar structures but differ in their fatty acid chains and specific biological activities .
Properties
IUPAC Name |
sodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24;/h18,20H,2-17H2,1H3,(H2,22,23,24);/q;+1/p-1/t18-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOPIWLNGYLZCJ-GMUIIQOCSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38NaO7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

